N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide
Description
N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1H-Isochromen-7-Yl}methanesulfonamide is a synthetic small molecule characterized by a complex polycyclic structure. Key features include:
- Core scaffold: A 1H-isochromen-7-yl ring fused to a phenyl group substituted with tert-butyl, methoxy, and 2-oxo-1,2-dihydropyridin-3-yl moieties.
- Molecular formula: C₂₆H₂₆N₂O₆S, with a molecular weight of 494.56 g/mol .
- Physicochemical properties: Moderate hydrophobicity (tert-butyl and methoxy groups) balanced by polar sulfonamide and pyridinone oxygen atoms.
Properties
Molecular Formula |
C26H26N2O6S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxoisochromen-7-yl]methanesulfonamide |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2,3)21-12-16(18-7-6-10-27-24(18)29)11-20(23(21)33-4)22-13-15-8-9-17(28-35(5,31)32)14-19(15)25(30)34-22/h6-14,28H,1-5H3,(H,27,29) |
InChI Key |
KFKYTAVFBQWLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)O2)C4=CC=CNC4=O |
Origin of Product |
United States |
Preparation Methods
Pyridinone Ring Formation
The 2-oxo-1,2-dihydropyridin-3-yl moiety is synthesized via cyclization of β-keto amides. For example, ethyl acetoacetate reacts with ammonium acetate under acidic conditions (HCl, ethanol, 60°C), followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford the pyridinone ring.
Construction of the Isochromen-7-Yl Scaffold
Benzannulation and Cyclization
The isochromenone core is formed via Diels-Alder reaction between ortho-quinone methides and dienophiles. A representative protocol involves:
-
Generating an ortho-quinone methide from 2-hydroxybenzaldehyde using BF₃·OEt₂ as a catalyst.
-
Reacting with methyl vinyl ketone in toluene at 110°C for 8 hours.
-
Oxidizing the intermediate with MnO₂ to yield the 1-oxo-isochromen structure.
Coupling of Subunits
Suzuki-Miyaura Cross-Coupling
The phenyl and isochromen subunits are linked via palladium-catalyzed coupling. Optimized conditions include:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | DMF/H₂O (3:1), 80°C, 24h | 72% |
| K₂CO₃ | 3 equiv | ||
| Aryl boronic acid | 1.2 equiv |
This step connects the 3-tert-butylphenyl group to the isochromen scaffold.
Methanesulfonamide Functionalization
Sulfonation and Amidation
The methanesulfonamide group is introduced via a two-step process:
-
Sulfonation : Reaction with methanesulfonyl chloride (1.5 equiv) in pyridine at 0°C for 2 hours.
-
Amidation : Treatment with ammonium hydroxide (7N in MeOH) at room temperature for 6 hours, achieving 85% conversion.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (4:1).
Chemical Reactions Analysis
Types of Reactions
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences
The primary analogue for comparison is N-(4-{2-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]ethyl}phenyl)methanesulfonamide (hereafter termed Compound 28Q ), reported in the RCSB PDB database .
Table 1: Structural and Physicochemical Comparison
Functional Implications
Rigidity vs. Flexibility :
- The target compound’s isochromen ring introduces rigidity, favoring π-π stacking and planar interactions with biological targets. In contrast, Compound 28Q’s ethylphenyl linker increases conformational flexibility, which may reduce binding specificity but improve solubility .
Hydrophobicity: Both compounds feature tert-butyl and methoxy groups, promoting membrane permeability. However, Compound 28Q’s ethyl group slightly increases hydrophobicity (C₂₅H₃₀ vs.
Metabolic Stability :
- The isochromen ring in the target compound may confer greater metabolic stability compared to Compound 28Q’s ethyl linker, which is prone to oxidative degradation .
Biological Activity
N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that combines elements from isochromene and dihydropyridine. The presence of the methanesulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Recent studies have focused on the biological activity of this compound, particularly in relation to its pharmacological effects. The following sections summarize key findings from the literature.
2. Enzyme Inhibition
The compound's methanesulfonamide moiety is known to interact with various enzymes. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. In one study, a related compound exhibited time-dependent inhibition of CYP3A4 with an IC50 of 0.34 μM . This raises concerns regarding potential drug-drug interactions when used in therapeutic contexts.
Data Table: Biological Activity Summary
| Activity | Compound | IC50/EC50 | Notes |
|---|---|---|---|
| Antiviral | N-{3-[3-Tert-Butyl-2-Methoxy...} | EC50 < 50 nM | Potentially effective against HCV |
| CYP Inhibition | Related compound | IC50 = 0.34 μM | Time-dependent inhibition observed |
| Metabolic Stability | Related compounds | Variable | High clearance rates noted in vivo |
Case Study 1: Antiviral Efficacy
A study investigating compounds structurally related to N-{3-[3-Tert-Butyl-2-Methoxy...} found that certain derivatives effectively inhibited HCV replication in vitro. The mechanism was attributed to their ability to bind to the NS5B polymerase, thereby blocking viral RNA synthesis.
Case Study 2: Drug Interaction Potential
Another study highlighted the metabolic stability of similar compounds, noting that while they exhibited potent biological activity, they were also prone to rapid metabolism. This was linked to high first-pass clearance rates and the formation of reactive metabolites, raising concerns about their safety profile when co-administered with other medications .
Q & A
Q. What are the key challenges in synthesizing this compound, and how are they methodologically addressed?
Q. How can coupling reactions involving the tert-butyl group be optimized to improve yields?
Steric effects from the tert-butyl group often reduce reaction efficiency. Advanced strategies include:
- Microwave-assisted synthesis : Enhances reaction rates and reduces decomposition of thermally sensitive intermediates.
- Ligand design : Bulky phosphine ligands (e.g., XPhos) improve Pd-catalyzed coupling regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, dioxane) stabilize transition states in SNAr reactions .
Comparative data from shows Pd₂(dba)₃ increases yields by 15–20% compared to Pd(OAc)₂ in Buchwald-Hartwig couplings.
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
Contradictions may arise from tautomerism (e.g., 2-oxo-dihydropyridine ↔ enol forms) or residual solvents. Mitigation involves:
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Structure-activity relationship (SAR) studies focus on:
- Sulfonamide moiety : Hydrogen bonding with target proteins (e.g., kinases) improves binding affinity. Methylsulfonamide derivatives show 3× higher potency than ethyl analogs in kinase inhibition assays .
- Isochroman ring : Electron-withdrawing substituents (e.g., nitro groups) enhance metabolic stability but reduce solubility .
- 2-Oxo-dihydropyridine : Oxidation to pyridone forms increases cytotoxicity in cancer cell lines (IC₅₀ reduction from 10 μM to 2 μM) .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvent systems : Ethanol/Cremophor EL (1:4 v/v) improves aqueous solubility by 50% .
- Prodrug strategies : Esterification of the sulfonamide group enhances bioavailability (AUC increased by 2.5× in murine models) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release over 72 hours .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar compounds?
Variations arise from differences in reaction scales, purification methods, or reagent quality. For example:
- Scale effects : Milligram-scale reactions ( ) yield 91% due to efficient mixing, while gram-scale ( ) drop to 75% due to heat dissipation issues.
- Reagent purity : NaOCl·5H₂O with >98% purity ( ) outperforms technical-grade reagents (yield drops by 10–15%) .
Methodological Recommendations
Q. What protocols are recommended for stability studies under physiological conditions?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor via LC-MS every 24 hours .
- Light sensitivity : Store in amber vials under argon to prevent photodegradation of the isochroman ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
